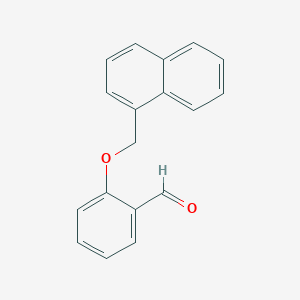
2-(Naphthalen-1-ylmethoxy)benzaldehyde
Vue d'ensemble
Description
2-(Naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C18H14O2 . It is a complex organic compound that contains a carbonyl group (a carbon-oxygen double bond) and is related to the aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H14O2 . The compound contains a carbonyl group, which is a carbon-oxygen double bond, and this bonding significantly affects its reactivity .Applications De Recherche Scientifique
Synthesis of Naphthalene Derivatives
A study by Zhu, Xiao, Guo, and Jiang (2013) discusses an efficient method for synthesizing naphthalene derivatives. This process uses Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes, notable for its use of inexpensive catalysts and mild reaction conditions (Zhu et al., 2013).
Atmospheric Oxidation Mechanism Studies
Zhang, Lin, and Wang (2012) investigated the atmospheric oxidation mechanism of naphthalene initiated by the OH radical. Their study, which utilized density functional theory, provided insights into the oxidation processes of naphthalene, highlighting the formation of various radicals and their subsequent reactions (Zhang et al., 2012).
Development of Polycyclic Aromatic Hydrocarbons
Thomson, Parrish, Pradhan, and Lakshman (2015) described a method for synthesizing angularly fused polycyclic aromatic hydrocarbons using palladium-catalyzed cross-coupling reactions. This method shows potential for the synthesis of a wide variety of aromatic hydrocarbons and their derivatives (Thomson et al., 2015).
Asymmetric Henry Reaction Catalysis
El-Asaad, Métay, Karamé, and Lemaire (2017) developed an asymmetric Henry reaction between benzaldehyde derivatives and nitomethane, catalyzed by copper complexes. This study is significant for its contribution to enantioselective synthesis techniques (El-Asaad et al., 2017).
Propriétés
IUPAC Name |
2-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCTXESASPNTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2784129.png)
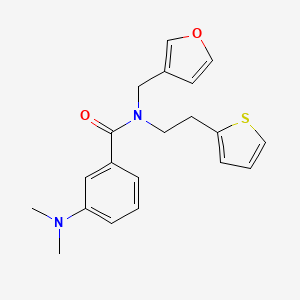
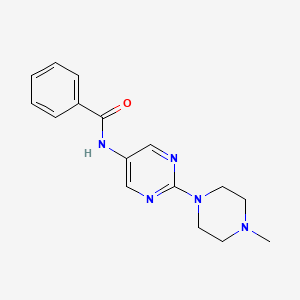
![Ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2784132.png)
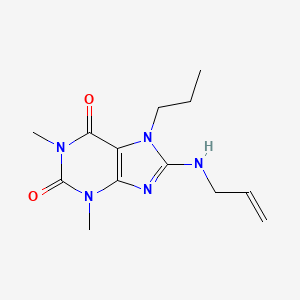
![5-[(3,4-dimethylphenyl)sulfonyl]-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2784137.png)
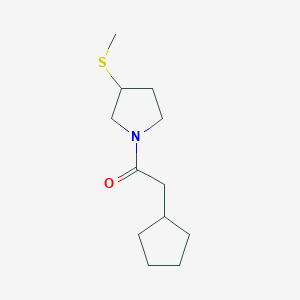

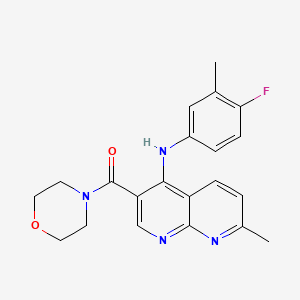

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)

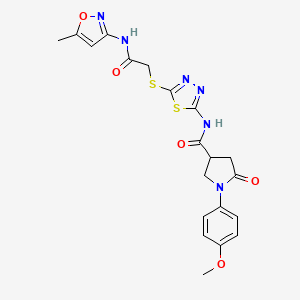
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide](/img/structure/B2784151.png)